3-(9,9-Diphenyl-9H-fluoren-2-YL)fluoranthene
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Overview
Description
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a fluoranthene core substituted with a 9,9-diphenyl-9H-fluoren-2-yl group, which imparts distinct photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 9,9-diphenyl-9H-fluorene is coupled with a halogenated fluoranthene under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, and hydrogenated fluoranthene derivatives.
Scientific Research Applications
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in diagnostic imaging.
Mechanism of Action
The mechanism by which 3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene exerts its effects is largely dependent on its interaction with molecular targets. In the context of optoelectronics, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and emission. In biological systems, its interactions with proteins and nucleic acids can lead to changes in cellular functions, although the exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-yl derivatives: These compounds share a similar core structure but with different substituents, leading to variations in their chemical and physical properties.
Fluorene-based compounds: Compounds like 2,3-bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline exhibit similar photophysical properties but differ in their specific applications and reactivity.
Uniqueness
3-(9,9-Diphenyl-9H-fluoren-2-yl)fluoranthene stands out due to its unique combination of a fluoranthene core and a 9,9-diphenyl-9H-fluorene group, which imparts distinct photophysical properties that are highly desirable in optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
653590-82-0 |
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Molecular Formula |
C41H26 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-(9,9-diphenylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C41H26/c1-3-12-28(13-4-1)41(29-14-5-2-6-15-29)38-21-10-9-18-33(38)34-23-22-27(26-39(34)41)30-24-25-37-32-17-8-7-16-31(32)36-20-11-19-35(30)40(36)37/h1-26H |
InChI Key |
BIWXEDDYIANJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=C7C6=C(C=C5)C8=CC=CC=C87)C9=CC=CC=C9 |
Origin of Product |
United States |
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